Bacteriocin divergicin M35
Description
Overview of Ribosomally Synthesized Antimicrobial Peptides
Ribosomally synthesized antimicrobial peptides (AMPs) are fundamental components of the innate immune systems of a vast range of organisms, from prokaryotes to complex eukaryotes. nih.govnih.gov These peptides are characterized by their diversity in amino acid sequence and structure. However, they commonly share a few key properties: most are cationic (possessing a net positive charge) and amphiphilic, features that facilitate their interaction with and disruption of the negatively charged cell membranes of target microorganisms. nih.govnih.gov This membrane permeabilization is a primary mechanism of their antimicrobial action. nih.gov AMPs can be broadly grouped based on their structure, such as those with a high content of a specific amino acid, those forming α-helical structures, and those stabilized by intramolecular disulfide bonds. nih.govnih.gov The study of these peptides has provided significant insights into innate immunity, protein-membrane interactions, and protein secretion mechanisms. nih.gov
Classification of Bacteriocins with Emphasis on Class IIa Bacteriocins
Bacteriocins are typically categorized into several classes based on their structure, molecular weight, and thermal stability. portlandpress.com Class I consists of lantibiotics, which are small peptides containing the modified amino acid lanthionine. portlandpress.com Class III includes large, heat-labile proteins. portlandpress.com
Class II bacteriocins are small (<10 kDa), heat-stable, non-modified peptides. portlandpress.comfrontiersin.org This class is further divided into subclasses IIa, IIb, and IIc. frontiersin.org Divergicin M35 belongs to Class IIa, a group often referred to as pediocin-like bacteriocins. nih.govasm.org This subclass is one of the most studied due to its potent activity, particularly against the foodborne pathogen Listeria monocytogenes. oup.comresearchgate.net
Key characteristics of Class IIa bacteriocins include:
A Conserved N-terminal Region: They possess a highly conserved sequence in their N-terminus, known as the "pediocin box," with the consensus motif YGNGV. oup.comnih.gov
Heat Stability: They are resistant to high temperatures. researchgate.net Divergicin M35, for instance, can withstand treatments up to 121°C for 30 minutes. nih.govresearchgate.net
Cationic and Amphiphilic Nature: Like many AMPs, they have a net positive charge and distinct hydrophilic and hydrophobic regions, which is crucial for their interaction with target cell membranes. oup.com
Disulfide Bonds: They typically contain at least one disulfide bridge in the N-terminal region, which is essential for their antimicrobial activity. researchgate.netnih.gov Divergicin M35 has two such bonds. mdpi.com
Historical Context of Bacteriocin (B1578144) Divergicin M35 Research
The study of divergicin M35 began with the isolation of its producing organism, Carnobacterium divergens strain M35. This strain was discovered in a sample of frozen smoked mussels from the St. Lawrence River in Canada. nih.govgoogle.com Research conducted at Université Laval led to the purification and characterization of this novel bacteriocin. nih.govgoogle.com
A 2004 study published in the International Journal of Food Microbiology provided the first detailed characterization of divergicin M35. nih.govmdpi.com This foundational research established its amino acid sequence, molecular mass, and classification as a Class IIa bacteriocin. nih.gov The study also confirmed its high heat stability and potent activity against Listeria monocytogenes. nih.gov Subsequent research has focused on optimizing its production and exploring its application in food systems, such as its incorporation into chitosan (B1678972) films for antimicrobial food packaging. frontiersin.orgnih.gov
Detailed Research Findings
Physicochemical Properties
Detailed analysis has revealed several key physicochemical properties of divergicin M35.
| Property | Value | Source |
| Molecular Mass | 4518.75 Da | nih.govresearchgate.net |
| Amino Acid Count | 43 residues | nih.govmdpi.com |
| Isoelectric Point (pI) | 8.3-8.6 | nih.govgoogle.com |
| Net Charge | +3 | nih.govgoogle.com |
| Structure | Contains four cysteine residues forming two disulfide bonds (Cys10-Cys15 and Cys25-Cys43). A hairpin structure is formed by the C-terminal part. | nih.govmdpi.com |
| Thermal Stability | Withstands 121°C for up to 30 minutes. | nih.govresearchgate.net |
| Enzyme Sensitivity | Sensitive to pronase-E, alpha-chymotrypsin, and proteinase K. Resistant to trypsin. | nih.gov |
Antimicrobial Spectrum
The inhibitory activity of divergicin M35 is highly specific. It is primarily effective against bacteria of the genus Listeria and some closely related lactic acid bacteria.
| Target Organism | Activity | Source |
| Listeria monocytogenes | Strong inhibitory activity against most tested strains. | nih.govgoogle.com |
| Other Listeria species (L. ivanovii, L. innocua, L. seeligeri, etc.) | Inhibitory activity demonstrated. | google.com |
| Carnobacterium species (C. divergens, C. piscicola) | Inhibitory activity against closely related strains. | google.com |
| Lactobacillus species | No inhibition observed. | nih.govgoogle.com |
| Lactococcus species | No inhibition observed. | nih.govgoogle.com |
| Enterococcus species | No inhibition observed. | nih.gov |
| Escherichia coli (Gram-negative) | No inhibition observed. | nih.govgoogle.com |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TKYYGNGVYCNSKKCWVDWGTAQGCIDVVIGQLGGGIPGKGKC |
Origin of Product |
United States |
Carnobacterium Divergens M35: the Producer Microorganism
Isolation and Identification of Carnobacterium divergens M35 Strain
The initial step in harnessing the potential of divergicin M35 was the isolation and proper identification of the producing bacterial strain.
Carnobacterium divergens M35 was first isolated from a commercial sample of frozen smoked mussels. nih.govgoogle.com This origin highlights the prevalence of Carnobacterium species in chilled and lightly preserved seafood products. nih.gov These bacteria are well-adapted to the low temperatures and high salt concentrations characteristic of such environments. google.com The M35 strain was specifically selected due to its pronounced inhibitory activity against the foodborne pathogen Listeria monocytogenes. google.comfda.report The natural habitat of Carnobacterium species extends beyond seafood to include various food products like meat and dairy, as well as aquatic and terrestrial environments. nih.govfrontiersin.org
Genetic Characterization of the Producer Strain
Understanding the genetic makeup of C. divergens M35 is crucial for comprehending the production of divergicin M35.
Genomic analysis of Carnobacterium species has revealed the presence of genes responsible for bacteriocin (B1578144) production. nih.gov In C. divergens, genes encoding for bacteriocins like divergicin A have been identified. nih.gov The genes involved in the production of class IIa bacteriocins, such as divergicin M35, are typically organized in clusters known as operons. nih.govasm.org These clusters usually contain the structural gene for the bacteriocin pre-peptide, along with genes for immunity, transport, and processing. nih.govhelsinki.fi The structural gene for divergicin M35 encodes a 43-amino acid peptide. nih.gov
The genetic determinants for bacteriocin production in Carnobacterium can be located on either the chromosome or on plasmids. nih.gov For many class IIa bacteriocins, the genes are plasmid-encoded. asm.org However, in some cases, such as with divercin V41, a closely related bacteriocin, the genes are found on the chromosome. asm.org While the specific location for the divergicin M35 gene cluster is not definitively stated in the provided results, the general understanding is that these gene clusters can reside in either location within Carnobacterium species. nih.govasm.org
Physiological Parameters Influencing Growth of Carnobacterium divergens M35
The growth of C. divergens M35 and, consequently, the production of divergicin M35 are significantly influenced by environmental conditions.
Carnobacterium divergens M35 exhibits a notable ability to grow over a wide range of temperatures. It can grow at low temperatures, such as 4°C and 5°C, but not at 45°C. google.comresearchgate.net Studies have shown that the strain grows well at temperatures between 4°C and 30°C. researchgate.net Optimal growth and bacteriocin production, however, are achieved within a more specific range. Maximum production of divergicin M35 has been observed at temperatures of 25°C and 30°C. researchgate.net Interestingly, while the bacterium can grow at 37°C, the production of divergicin M35 is significantly reduced at this temperature. researchgate.net This psychrotrophic nature, the ability to grow at refrigeration temperatures, is a key characteristic of Carnobacterium species. nih.gov
Table 1: Growth and Divergicin M35 Production of Carnobacterium divergens M35 at Various Temperatures
| Temperature (°C) | Growth | Divergicin M35 Production |
| 4 | Good | - |
| 15 | Good | High |
| 25 | Good | Maximum |
| 30 | Good | Maximum |
| 37 | Less Growth | Low |
pH Influence on Growth Kinetics
The effect of pH on the growth of Carnobacterium divergens M35 and its production of divergicin M35 varies depending on the culture medium. In a standard laboratory medium, de Man, Rogosa and Sharpe (MRS) broth, the initial pH was found to have no significant impact on either the bacterial growth or the production of divergicin M35. nih.govcollectionscanada.gc.ca
However, when cultivated in a medium supplemented with snow crab hepatopancreas (SCH), a natural by-product, the pH level becomes a critical factor. researchgate.net Research demonstrates that the optimal production of divergicin M35 in SCH-supplemented medium occurs when the pH is controlled and maintained at a steady level of 7.0. researchgate.netcolab.ws This indicates that while the organism can tolerate a range of initial pH values in a nutrient-rich standard medium, optimizing bacteriocin yield in alternative, by-product-based media requires precise pH control. In studies on the related strain C. divergens V41, bacteriocin production was significantly increased when the culture pH was maintained at 6.5. researchgate.net
Nutritional Requirements and Medium Composition
The composition of the growth medium, particularly the sources of carbon and nitrogen, plays a pivotal role in the cultivation of C. divergens M35 and the synthesis of divergicin M35. researchgate.net Lactic acid bacteria are generally known to have complex nutritional needs, requiring amino acids and vitamins. ifremer.fr
Role of Carbon Sources
The production of divergicin M35 is greatly influenced by the type of carbon source available in the medium. researchgate.net Studies comparing different carbohydrates have shown that C. divergens M35 exhibits a clear preference for certain sugars. collectionscanada.gc.ca
Quantitative analysis revealed that in a mixed-sugar environment, glucose consumption by the bacterium was three times higher than sucrose (B13894) consumption. collectionscanada.gc.ca This preferential utilization of glucose suggests it is a more efficient carbon source for supporting the growth and metabolic activities of C. divergens M35, including bacteriocin production.
| Carbon Source | Preference by C. divergens M35 | Observation |
| Glucose | High | Preferentially used over sucrose. Consumption was threefold higher in a mixed medium. collectionscanada.gc.ca |
| Sucrose | Low | Consumed at a significantly lower rate than glucose. collectionscanada.gc.ca |
Utilization of Natural By-products (e.g., Snow Crab Hepatopancreas)
There is significant interest in using low-cost, natural-grade by-products from the food processing industry as nutrient sources for bacterial fermentation. researchgate.net Snow crab hepatopancreas (SCH), a by-product of crustacean processing, has been successfully used as a medium supplement for the growth of C. divergens M35 and the production of divergicin M35. researchgate.netcolab.ws
C. divergens M35 grows effectively in a medium supplemented with SCH at temperatures ranging from 4 to 30 °C. researchgate.net The use of this marine by-product not only supports robust bacterial growth but also stimulates the production of the bacteriocin. researchgate.net Maximum production of divergicin M35 in SCH medium was achieved after 10 hours of growth at 25 and 30 °C. researchgate.netcolab.ws The effectiveness of SCH demonstrates the potential of using marine by-products as a viable and economical alternative to expensive synthetic media for producing valuable antimicrobial compounds like divergicin M35. researchgate.netcollectionscanada.gc.ca
| Medium Component | Effect on C. divergens M35 | Optimal Conditions for Divergicin M35 Production |
| Snow Crab Hepatopancreas (SCH) | Stimulates growth and divergicin M35 production. researchgate.net | Temperature: 25-30 °C; pH: controlled at 7.0. researchgate.netcolab.ws |
Production and Biosynthesis of Bacteriocin Divergicin M35
Optimization of Fermentation Conditions for Enhanced Production
The production of divergicin M35 by Carnobacterium divergens M35 is intricately linked to the environmental conditions of its fermentation. Optimization of these parameters is crucial for maximizing the yield of this bacteriocin (B1578144).
Batch Fermentation Studies
Batch fermentation studies have been instrumental in understanding the growth and production characteristics of C. divergens M35. In these studies, the bacterium is cultured in a fixed volume of medium, and the kinetics of its growth and bacteriocin production are monitored over time.
Research has shown that the composition of the culture medium significantly influences the production of divergicin M35. While standard laboratory media like MRS broth can support growth, studies have explored the use of alternative, cost-effective media. One such study investigated the use of a medium supplemented with snow crab hepatopancreas (SCH), a by-product of crustacean processing. mdpi.com In this SCH-supplemented medium, C. divergens M35 demonstrated robust growth and bacteriocin production. mdpi.com
Temperature is another critical factor. In batch fermentations using SCH medium, C. divergens M35 grew well at temperatures ranging from 4°C to 30°C. mdpi.com However, optimal production of divergicin M35 was observed at 25°C and 30°C, where maximum activity was achieved after 10 hours of growth. mdpi.com
| Temperature (°C) | Total Bacteriocin Activity (AU/mL) in SCH Medium |
| 25 | 3.7 x 10⁴ |
| 30 | 3.7 x 10⁴ |
| 37 | 256 |
This table presents data on the total activity of divergicin M35 at different temperatures in a snow crab hepatopancreas (SCH) supplemented medium after 10 hours of growth. mdpi.com
Controlled pH Fermentation Strategies
Maintaining an optimal pH during fermentation is a key strategy for enhancing bacteriocin production. The accumulation of organic acids, such as lactic acid, during bacterial growth can lower the pH of the medium, which may in turn inhibit both bacterial growth and bacteriocin synthesis.
Studies have demonstrated that controlling the pH of the fermentation broth can significantly increase the yield of divergicin M35. The best production of divergicin M35 in a snow crab hepatopancreas (SCH) supplemented medium was observed when the pH was controlled at a constant value of 7.0. mdpi.com In a separate study using a different fermentation medium, a controlled pH of 6.0 was also found to be effective for producing a high inhibitory activity of the culture broth. nih.gov These findings underscore the importance of pH control in optimizing the fermentation process for divergicin M35 production.
| Fermentation Strategy | Optimal pH |
| Controlled pH in SCH Medium | 7.0 |
| Controlled pH (Food Grade Medium) | 6.0 |
This table shows the optimal pH for divergicin M35 production under different controlled fermentation strategies. mdpi.comnih.gov
Kinetics of Bacteriocin Accumulation in Culture
The production of divergicin M35 is typically growth-associated, with the kinetics of its accumulation closely following the growth phases of C. divergens M35. Research indicates that the synthesis of divergicin M35 begins in the late exponential phase of bacterial growth. asm.org
The bacteriocin activity continues to increase and reaches its maximum level in the early stationary phase. asm.org In MRS broth, a maximum activity of 65,000 AU/mL has been reported during this phase. asm.org Similarly, in a food-grade fermentation medium under controlled pH, an inhibitory activity of about 2.1 x 10⁶ AU/mL can be achieved within approximately 18 hours, coinciding with the culture reaching a high cell density. nih.gov This production pattern is characteristic of many class IIa bacteriocins, where the bacteriocin is produced as a secondary metabolite as the culture enters the stationary phase.
Genetic Organization and Expression of Divergicin M35
The biosynthesis of divergicin M35 is a genetically encoded process. The genes responsible for the production of the bacteriocin and its associated functions are typically clustered together in an operon.
Identification of Structural Genes
The structural gene encodes the primary amino acid sequence of the bacteriocin precursor. Divergicin M35 is synthesized as a pre-peptide, which includes an N-terminal leader sequence that is later cleaved off to produce the mature, active bacteriocin. asm.org The mature divergicin M35 is a 43-amino acid peptide. nih.gov
The gene encoding divergicin M35 has been identified and sequenced. It is homologous to the structural genes of other class IIa bacteriocins, particularly divercin V41. nih.gov The amino acid sequence of divergicin M35 shows 80.5% homology with divercin V41. nih.gov Like other class IIa bacteriocins, the N-terminal region of divergicin M35 contains the conserved YGNGV motif. ncsu.edu
Genes Encoding Associated Proteins (e.g., Immunity, Translocation, Processing)
The production of a functional bacteriocin involves more than just the structural gene. A cluster of genes is typically required to encode proteins responsible for immunity, translocation (secretion), and processing of the bacteriocin precursor.
Immunity Protein: Bacteriocin-producing bacteria must protect themselves from the antimicrobial action of their own product. This is achieved through a specific immunity protein. A gene encoding this immunity protein is expected to be located within the divergicin M35 gene cluster, a common feature of bacteriocin operons. asm.orgmedcraveonline.com The producer strain, C. divergens M35, possesses this self-protection mechanism. nih.gov
Translocation Proteins: The export of the bacteriocin from the cytoplasm to the extracellular environment is an active process mediated by a dedicated transport system. For class IIa bacteriocins, this is typically an ABC (ATP-binding cassette) transporter system, which consists of an ABC transporter protein and an accessory protein. asm.orgmedcraveonline.com While the specific genes for the divergicin M35 transporter have not been explicitly detailed in available literature, the genetic organization of the closely related divercin V41 from C. divergens V41 includes a gene encoding an ATP-dependent transporter. oup.com It is highly probable that a similar set of genes is responsible for the translocation of divergicin M35.
Processing Proteins: The bacteriocin is initially synthesized as an inactive pre-peptide with an N-terminal leader sequence. This leader sequence has a dual role: it keeps the bacteriocin inactive within the producer cell and acts as a recognition signal for the transport machinery. asm.org The cleavage of this leader peptide to release the mature, active bacteriocin is a crucial processing step. In many class II bacteriocin systems, the ABC transporter itself has a protease domain that carries out this processing during translocation. nih.gov
The genes for the structural protein, immunity, translocation, and processing are often organized in a single operon, ensuring their coordinated expression. asm.orgmedcraveonline.com While the complete genetic map of the divergicin M35 operon is not fully elucidated in the public domain, the general model for class IIa bacteriocins provides a strong framework for its genetic organization.
| Gene Product | Function |
| Structural Gene Product (Pre-divergicin M35) | The inactive precursor of the bacteriocin. |
| Immunity Protein | Protects the producer cell from divergicin M35. |
| ABC Transporter | Mediates the secretion of the bacteriocin across the cell membrane. |
| Accessory Protein | Assists the ABC transporter in the translocation process. |
| Processing Protease (often part of the ABC transporter) | Cleaves the leader peptide from the pre-bacteriocin to activate it. |
This table outlines the essential proteins encoded by the divergicin M35 gene cluster and their respective functions based on the general model for class IIa bacteriocins. asm.orgmedcraveonline.comnih.gov
Regulatory Mechanisms of Gene Expression
The production of class IIa bacteriocins, including divergicin M35, is a tightly controlled process, primarily governed by a cell-density-dependent regulatory system known as quorum sensing. asm.orgnih.govmdpi.com This intricate mechanism allows the producing bacteria to initiate bacteriocin synthesis only when a sufficient population density has been reached, ensuring a coordinated and effective antimicrobial action. The regulation of divergicin M35 production is also influenced by various environmental factors.
The core of the regulatory system for class IIa bacteriocins is a three-component signal transduction pathway. asm.orgnih.gov This system comprises an inducer peptide (IP), a transmembrane histidine protein kinase (HPK) that acts as a sensor, and a cytoplasmic response regulator (RR) that modulates gene expression. asm.orgnih.govmdpi.com The process begins with the basal level expression and secretion of the inducer peptide. As the bacterial population grows, the extracellular concentration of the IP increases. Upon reaching a critical threshold, the IP binds to and activates the histidine protein kinase. This activation triggers the autophosphorylation of the HPK, which then transfers the phosphate (B84403) group to the response regulator. The phosphorylated RR subsequently binds to specific promoter regions in the DNA, activating the transcription of the operon that includes the bacteriocin structural gene.
In the case of Carnobacterium divergens M35, the production of divergicin M35 is observed to commence during the late exponential phase of growth, with maximum activity being detected in the early stationary phase. nih.govresearchgate.net This growth-phase-dependent production is a hallmark of quorum-sensing regulation. Furthermore, environmental conditions such as temperature, pH, and the composition of the growth medium have been noted to influence the biosynthesis of bacteriocins. collectionscanada.gc.ca However, studies on divergicin M35 have indicated that initial broth pH, as well as the presence of Tween 80 and acetate (B1210297), did not significantly affect its production by C. divergens M35. nih.gov
Table 1: Key Components of the Quorum-Sensing Regulatory System for Class IIa Bacteriocins
| Component | Description | Function |
| Inducer Peptide (Pheromone) | A small, secreted signaling peptide. | Senses the bacterial population density. |
| Histidine Protein Kinase (HPK) | A transmembrane sensor protein. | Binds the inducer peptide and autophosphorylates. |
| Response Regulator (RR) | A cytoplasmic protein. | Gets phosphorylated by HPK and activates gene transcription. |
Heterologous Gene Expression Strategies for Divergicin M35
The production of divergicin M35 is not limited to its native producer, Carnobacterium divergens M35. google.com Heterologous expression, which involves introducing the genetic material encoding the bacteriocin into a different host organism, offers a promising avenue for enhanced and scalable production. google.comgoogle.com This approach can overcome limitations associated with the growth of the native strain and potentially increase yields. Various microorganisms, including bacteria and yeasts, can serve as hosts for recombinant bacteriocin production. google.com
Escherichia coli is a commonly utilized host for the heterologous expression of bacteriocins due to its well-understood genetics, rapid growth, and ability to achieve high cell densities. dntb.gov.ua Several strategies have been explored for the effective expression of class IIa bacteriocins in E. coli, which are applicable to divergicin M35. One successful strategy involves creating a fusion protein. For instance, the gene encoding the mature bacteriocin can be fused with a signal peptide sequence, such as that of divergicin A, to direct the secretion of the expressed peptide. scispace.com Another common technique is to clone the open reading frame (ORF) of the bacteriocin gene into an expression vector in-frame with a purification tag, like a polyhistidine-tag (His-tag). nih.gov This tag facilitates the purification of the recombinant protein from the host cell lysate.
The expression of the cloned gene in E. coli is typically controlled by an inducible promoter. The addition of a specific inducer molecule, such as isopropyl-β-d-thiogalactopyranoside (IPTG) for lac-based promoters, triggers the high-level transcription of the bacteriocin gene. nih.gov Following induction, the expressed bacteriocin can be harvested and purified. While some peptides may be produced in a soluble and active form, others might accumulate as insoluble inclusion bodies, necessitating additional steps such as solubilization with agents like urea (B33335) and subsequent refolding to obtain the active bacteriocin. researchgate.netnih.gov
Table 2: Strategies for Heterologous Expression of Divergicin M35
| Strategy | Host Organism | Key Features | Potential Advantages |
| Secretion via Signal Peptide Fusion | Escherichia coli | The divergicin M35 gene is fused with a signal peptide sequence (e.g., from divergicin A). scispace.com | Facilitates secretion, potentially simplifying purification. |
| Purification via Affinity Tag | Escherichia coli | The divergicin M35 gene is cloned with a His-tag. nih.gov | Allows for efficient purification using affinity chromatography. |
| High-Density Fermentation | Escherichia coli | Utilization of batch and fed-batch fermentation cultures. dntb.gov.ua | Achieves high cell densities, leading to increased overall yield. |
| General Recombinant Expression | Bacteria, Yeasts, Fungi | The gene for divergicin M35 is inserted into the genome of a non-native host. google.com | Broadens the range of potential production systems. |
Purification Methodologies for Academic Research of Bacteriocin Divergicin M35
Extraction Techniques from Culture Supernatants
The initial step in the purification of divergicin M35 involves its extraction from the culture supernatant of C. divergens M35. nih.gov Since divergicin M35 is secreted into the growth medium, the process begins with the separation of bacterial cells from the culture broth. core.ac.uk
A common procedure involves growing C. divergens M35 in a suitable medium, such as MRS broth, until the late exponential or early stationary phase of growth, when bacteriocin (B1578144) production is maximal. nih.gov The culture is then centrifuged at high speed (e.g., 7,000-10,000 x g) to pellet the bacterial cells. core.ac.ukgoogle.com The resulting cell-free supernatant, which contains the crude bacteriocin, is carefully collected. core.ac.uk
To inactivate any proteolytic enzymes present in the supernatant that could degrade the bacteriocin, a heat treatment step is often employed. google.comsci-hub.box Heating the supernatant, for instance at 100°C for 10 minutes, has been shown to be effective without significantly compromising the activity of the heat-stable divergicin M35. google.comsci-hub.box Following heat treatment, the supernatant is often filtered through a microporous membrane (e.g., 0.45 µm pore size) to remove any remaining cellular debris and ensure clarity before proceeding to chromatographic purification. core.ac.uk
Chromatographic Purification Protocols
Following extraction, a multi-step chromatographic approach is typically used to achieve high purity of divergicin M35. This process generally involves cation exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Cation Exchange Chromatography (e.g., SP-Sepharose)
Due to its cationic nature at a neutral pH (isoelectric point of 8.3), divergicin M35 readily binds to cation exchange resins. nih.gov SP-Sepharose Fast Flow is a commonly used resin for this purpose. google.comsci-hub.box
The process involves passing the cell-free supernatant through a column packed with SP-Sepharose. sci-hub.box The column is first equilibrated with a low-concentration buffer, such as 5 mM ammonium (B1175870) acetate (B1210297) at pH 5.0. sci-hub.box After loading the supernatant, the column is washed with the same buffer to remove unbound proteins and other contaminants. sci-hub.box The bound divergicin M35 is then eluted using a buffer with a higher ionic strength. researchgate.net This step significantly concentrates the bacteriocin and removes a large proportion of impurities. collectionscanada.gc.ca
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For final purification to homogeneity, RP-HPLC is the method of choice. nih.govijrps.com The partially purified and active fractions from the cation exchange step are subjected to RP-HPLC on a C18 column. nih.govgoogle.com
This technique separates molecules based on their hydrophobicity. A gradient of an organic solvent, typically acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA), is used for elution. google.comijcmas.com Divergicin M35 is eluted at a specific concentration of acetonitrile, resulting in a distinct peak that can be collected. google.com Monitoring the elution profile at 220 nm allows for the detection of the peptide bonds in the bacteriocin. google.com This final step can yield divergicin M35 with a purity exceeding 99%. nih.gov
Desalting Procedures
Between chromatographic steps, and especially after cation exchange chromatography, it is often necessary to desalt the bacteriocin-containing fractions. nih.govnih.gov High salt concentrations can interfere with the subsequent RP-HPLC step. cskscientificpress.com
A common method for desalting is the use of a C18 Sep-Pak column. nih.gov The active fractions are passed through the column, where the bacteriocin binds to the C18 matrix while salts and other hydrophilic impurities are washed away. researchgate.net The desalted bacteriocin is then eluted with a solution of acetonitrile. researchgate.net Dialysis using a membrane with a low molecular weight cut-off (e.g., 2 kDa) is another effective method for removing salts. ijrps.com
Assessment of Purity and Yield in Research Contexts
Throughout the purification process, it is crucial to monitor the purity and yield of divergicin M35. The activity of the bacteriocin at each step is typically determined using an agar (B569324) diffusion assay or a critical-dilution method with a sensitive indicator strain, such as Listeria innocua. google.comfrontiersin.org
The purity of the final product is assessed by techniques like RP-HPLC, where a single, sharp peak indicates homogeneity. google.comijrps.com Mass spectrometry is also employed to confirm the molecular mass of the purified peptide, which for divergicin M35 is 4518.75 Da. nih.gov
A summary of a typical purification procedure for divergicin M35 is presented in the table below.
| Purification Stage | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (fold) |
| Culture Supernatant | 7,558 | 32.8 x 10⁶ | 4.3 x 10³ | 100 | 1 |
| SP-Sepharose Eluate | 15.8 | 21.3 x 10⁶ | 1.3 x 10⁶ | 65 | 314 |
| C18 Sep-Pak Eluate | 1.1 | 17.0 x 10⁶ | 15.5 x 10⁶ | 52 | 3,605 |
| RP-HPLC Purified | 0.08 | 3.3 x 10⁶ | 41.3 x 10⁶ | 10 | 9,605 |
Table adapted from research findings. google.comcollectionscanada.gc.ca
Preservation and Storage Methods for Purified Bacteriocin
Once purified, proper storage is essential to maintain the stability and activity of divergicin M35. Purified bacteriocin solutions can be stored at low temperatures. For short-term storage, refrigeration at 4°C is suitable. fda.report For long-term preservation, freezing at -20°C or even -80°C is recommended. sci-hub.boxresearchgate.net
The purified bacteriocin is often stored in a solution containing a cryoprotectant or in a slightly acidic buffer to maintain its stability. sci-hub.box For instance, it has been stored in 1% (v/v) acetic acid at -20°C. sci-hub.box Lyophilization (freeze-drying) is another effective method for long-term storage, as it removes water and can preserve the bacteriocin in a stable, powdered form. ijrps.comfda.report The lyophilized product should be stored at 4°C or lower. fda.report
Structural Analysis and Relationship to Functional Activity Excluding Basic Compound Identification Data
Amino Acid Sequence Homology and Conservation
Comparison with Other Class IIa Bacteriocins
The amino acid sequence of divergicin M35, which consists of 43 amino acids, exhibits a high degree of similarity with other class IIa bacteriocins. nih.gov Notably, it shares 80.5% homology with divercin V41 and 80.0% with bavaricin MN. nih.gov This homology extends to other bacteriocins in this class, with sequence similarities ranging from 51% with mundticin (B1577348) to 80.5% with divercin V41. google.comgoogle.com This high degree of similarity, particularly in the N-terminal region, is a defining characteristic of class IIa bacteriocins. google.comasm.org Like other members of its class, divergicin M35 has a high content of non-polar and small amino acids. google.com
Conserved N-terminal Motifs
A hallmark of class IIa bacteriocins is the presence of a highly conserved N-terminal motif, often referred to as the "pediocin box". nih.gov Divergicin M35 possesses the conserved YGNGV sequence at its N-terminus. nih.govmdpi.com This motif is part of a larger conserved region, YGNGVxCxK/NxxC, which is crucial for the bacteriocin's function. nih.gov The N-terminal half of divergicin M35 shows the highest sequence similarity with other class IIa bacteriocins, specifically within the motif YGNGVXaaCXaaXaaXaaXaaCXV(D/N)(G/A/s)XaaA. google.com
Post-Translational Modifications and Their Role in Structure-Function
Class IIa bacteriocins are synthesized as inactive precursor peptides that include an N-terminal leader peptide. nih.gov This leader sequence is subsequently removed through site-specific proteolytic cleavage during the export process to yield the mature, active bacteriocin (B1578144). nih.govresearchgate.net This post-translational modification is a critical step in the biosynthesis of functional divergicin M35 and other class IIa bacteriocins.
Disulfide Bond Formation and Structural Stability
Divergicin M35 contains four cysteine residues at positions 10, 15, 25, and 43. nih.govresearchgate.net These residues form two intramolecular disulfide bonds: one between Cys10 and Cys15, and a second between Cys25 and Cys43. nih.govmdpi.com The disulfide bond in the N-terminal region is a conserved feature among class IIa bacteriocins. asm.orgnih.gov The presence of a second disulfide bond in the C-terminal region, as seen in divergicin M35, divercin V41, and pediocin PA-1, is thought to enhance structural stability. asm.orgnih.govnih.gov This increased stability may contribute to the bacteriocin's effectiveness, particularly under adverse environmental conditions. nih.govmdpi.com Studies on other class IIa bacteriocins suggest that the presence of two disulfide bonds can lead to a wider antibacterial spectrum and improved potency, especially at higher temperatures. asm.org
Relationship between Secondary Structure and Antimicrobial Function
The three-dimensional structure of class IIa bacteriocins, including divergicin M35, is crucial for their antimicrobial activity. These bacteriocins typically consist of a hydrophilic and cationic N-terminal region and a hydrophobic or amphiphilic C-terminal region. nih.govnih.gov The N-terminal region, stabilized by a conserved disulfide bridge, often forms a three-stranded antiparallel β-sheet. researchgate.net This is followed by a central amphiphilic α-helix in the C-terminal domain. nih.govresearchgate.net
In several class IIa bacteriocins, including divergicin M35, the C-terminal portion forms a hairpin-like structure. nih.govresearchgate.net This structure is stabilized by the second disulfide bond, which connects a cysteine residue in the middle of the α-helix to a cysteine at the C-terminus. nih.gov The amphipathic α-helix is considered critical for the antimicrobial specificity and the temperature-dependent activity of these bacteriocins. nih.gov The interaction of these structural domains with the cell membrane of target bacteria is fundamental to the bacteriocin's mode of action, which involves membrane permeabilization. asm.org
Antimicrobial Spectrum and Efficacy of Bacteriocin Divergicin M35
Susceptibility Profiling of Target Microorganisms
The inhibitory action of divergicin M35 is most pronounced against members of the Listeria genus and closely related Carnobacterium species.
Divergicin M35 displays powerful antilisterial activity, a characteristic that has been a focal point of research. nih.gov Studies have demonstrated its effectiveness against a variety of Listeria monocytogenes strains, many of which have been isolated from food sources. google.comnih.gov In one study examining 24 food isolates of L. monocytogenes, 22 were found to be sensitive to divergicin M35, with inhibition zones ranging from 10 to 22 mm. google.com However, it is noteworthy that resistance can occur, as two strains in the same study, L. monocytogenes LSD 15 and 525, were found to be resistant. google.com The minimal inhibitory concentration (MIC) for sensitive strains can be quite low; for instance, L. monocytogenes LSD530 was inhibited by concentrations below 0.13 microg ml-1. nih.gov
Table 1: Susceptibility of Listeria monocytogenes Strains to Divergicin M35
| Strain | Susceptibility | Inhibition Zone Diameter (mm) |
|---|---|---|
| 22 Food Isolates | Sensitive | 10 - 22 |
| L. monocytogenes LSD 15 | Resistant | Not applicable |
| L. monocytogenes 525 | Resistant | Not applicable |
| L. monocytogenes LSD530 | Sensitive | Not specified |
The antimicrobial activity of divergicin M35 extends to other species within the Listeria genus. google.com Research has confirmed its inhibitory effect against Listeria innocua, Listeria ivanovii, Listeria seeligeri, Listeria welshimeri, Listeria grayi, and Listeria murrayi. google.com This broad anti-listerial spectrum underscores its potential as a biopreservative agent in foods susceptible to contamination by various Listeria species. nih.gov
Table 2: Activity of Divergicin M35 against Other Listeria Species
| Species | Activity |
|---|---|
| Listeria innocua | Active |
| Listeria ivanovii | Active |
| Listeria seeligeri | Active |
| Listeria welshimeri | Active |
| Listeria grayi | Active |
| Listeria murrayi | Active |
In addition to its potent anti-listerial effects, divergicin M35 also demonstrates antibacterial activity against closely related bacteria, specifically Carnobacterium divergens and Carnobacterium piscicola. google.com This activity against other carnobacteria highlights a degree of specificity for bacteria within its own phylogenetic neighborhood.
Inactivity against Non-Target Microorganisms
A key characteristic of divergicin M35 is its narrow spectrum of activity, which is advantageous for applications where the preservation of desirable microflora is important. It does not exhibit inhibitory activity against a wide range of non-target bacteria.
Divergicin M35 is inactive against Gram-negative bacteria. nih.gov Specifically, studies have shown that strains of Escherichia coli are not affected by this bacteriocin (B1578144). nih.govgoogle.com This is a common trait among class IIa bacteriocins, whose mechanism of action is typically ineffective against the outer membrane of Gram-negative bacteria.
The selective nature of divergicin M35 is further evidenced by its lack of activity against numerous other Gram-positive bacteria. nih.gov Research has confirmed that it does not inhibit strains belonging to the genera Lactococcus, Lactobacillus, Enterococcus, Bifidobacterium, Streptococcus, Pediococcus, and Propionibacterium. nih.govgoogle.com This specificity is beneficial in food preservation, as it can target pathogenic Listeria while not harming beneficial lactic acid bacteria often used in fermentation processes. nih.gov
Table 3: Spectrum of Inactivity of Divergicin M35
| Bacterial Group | Genera | Activity |
|---|---|---|
| Gram-negative Bacteria | Escherichia coli | Inactive |
| Gram-positive Bacteria | Lactococcus | Inactive |
| Lactobacillus | Inactive | |
| Enterococcus | Inactive | |
| Bifidobacterium | Inactive | |
| Streptococcus | Inactive | |
| Pediococcus | Inactive | |
| Propionibacterium | Inactive |
Determination of Minimal Inhibitory Concentrations (MIC)
The Minimal Inhibitory Concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For divergicin M35, determining the MIC is crucial for quantifying its potency against specific bacterial strains. Research has established the MIC of divergicin M35, particularly against pathogens like Listeria monocytogenes.
One study focused on a divergicin-resistant strain of L. monocytogenes (LSD 535) to evaluate the efficacy of divergicin M35 alone and in combination with other antimicrobial agents. The MIC of purified divergicin M35 against this resistant strain was determined to be 0.25 mg/mL. cdnsciencepub.comresearchgate.net This value serves as a benchmark for its intrinsic anti-listerial activity. The study further explored synergistic effects by combining divergicin M35 with chitosan (B1678972) of varying molecular weights, demonstrating an additive effect in inhibiting the pathogen. cdnsciencepub.comresearchgate.net
The determination of these values is typically performed using broth microdilution methods, where bacterial strains are subjected to serial dilutions of the antimicrobial agent in a liquid growth medium.
| Antimicrobial Agent | Target Microorganism | MIC (mg/mL) |
|---|---|---|
| Divergicin M35 | Listeria monocytogenes LSD 535 (divergicin-resistant strain) | 0.25 |
| Chitosan (2 kDa) / Divergicin M35 | Listeria monocytogenes LSD 535 | 1.25 / 0.125 |
| Chitosan (20 kDa) / Divergicin M35 | Listeria monocytogenes LSD 535 | 1.25 / 0.125 |
| Chitosan (100 kDa) / Divergicin M35 | Listeria monocytogenes LSD 535 | 0.3125 / 0.125 |
Methodologies for Assessing Antimicrobial Activity (e.g., Agar (B569324) Diffusion, Microdilution Assays)
The antimicrobial activity of divergicin M35 is primarily evaluated using established laboratory techniques that demonstrate its inhibitory effects on susceptible bacteria. The most common methods cited in research are agar diffusion assays and microdilution assays. cdnsciencepub.com
Agar Diffusion Assays
The agar diffusion method, particularly the agar well diffusion assay, is widely used for screening and quantifying the antimicrobial activity of divergicin M35. researchgate.netfda.report This technique involves seeding a solid agar medium with a target indicator bacterium, such as Listeria innocua or Listeria monocytogenes. researchgate.netresearchgate.net Wells are then cut into the agar, and solutions containing divergicin M35 (e.g., purified bacteriocin, culture supernatants) are placed into these wells. researchgate.net The plate is incubated, allowing the bacteriocin to diffuse through the agar. If the bacteriocin is effective against the indicator strain, a clear zone of inhibition will form around the well where bacterial growth is prevented. researchgate.net
The diameter of this inhibition zone is proportional to the concentration and activity of the antimicrobial substance. fda.report For instance, the inhibitory activity of a Carnobacterium divergens M35 culture broth can be quantified in Arbitrary Units per milliliter (AU/ml), which corresponds to a specific inhibition zone diameter. fda.report Research has shown clear zones of inhibition against L. innocua HPB13 using purified divergicin M35 as well as concentrated culture supernatants from C. divergens M35. researchgate.net
Microdilution Assays
The critical or broth microdilution method is a quantitative technique used to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent. cdnsciencepub.com This assay is performed in microtiter plates with multiple wells. Each well is filled with a liquid growth medium, a standardized inoculum of the target microorganism, and varying concentrations of the antimicrobial substance being tested.
Mechanisms of Action of Bacteriocin Divergicin M35
Interaction with Target Bacterial Membranes
The initial and critical step in the antimicrobial action of divergicin M35 is its interaction with the cytoplasmic membrane of susceptible bacteria. nih.govsemanticscholar.org This interaction is thought to be mediated by electrostatic forces, as divergicin M35 is a cationic peptide that is drawn to the negatively charged components of the bacterial membrane. semanticscholar.org
Permeabilization and Pore Formation
Upon binding to the bacterial membrane, divergicin M35 induces membrane permeabilization, leading to the formation of pores. This disruption of the membrane integrity is a key feature of its bactericidal effect. fda.gov The formation of these non-selective pores allows for the leakage of essential intracellular components and the dissipation of vital ion gradients, which are crucial for cellular functions. nih.govresearchgate.net This mechanism of affecting cell permeability is a hallmark of class IIa bacteriocins. nih.gov
Effects on Liposomes (e.g., DPH Efflux from Zwitterionic and Anionic Liposomes)
The membrane-disrupting activity of divergicin M35 has been demonstrated using model membrane systems such as liposomes. Studies have measured the efflux of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) from liposomes upon exposure to divergicin M35. At a concentration of 5 µg/ml, divergicin M35 induced DPH efflux from both zwitterionic and anionic liposomes, with a more pronounced effect on the latter. nih.gov
This suggests a preferential interaction with negatively charged membranes, which is characteristic of bacterial membranes. nih.gov The rate of DPH efflux was approximately 2.58% per minute from anionic liposomes (composed of DMPC/DMPG in a 4:1 ratio) and 1.61% per minute from zwitterionic liposomes (composed of DMPC). nih.gov
Divergicin M35-Induced DPH Efflux from Liposomes
| Liposome (B1194612) Type | Composition | DPH Efflux Rate (% per minute) |
|---|---|---|
| Anionic | DMPC/DMPG (4:1) | 2.58 |
| Zwitterionic | DMPC | 1.61 |
Binding Affinity to Phospholipid Vesicles
Consistent with its effects on liposome permeabilization, divergicin M35 exhibits a higher binding affinity for anionic phospholipid vesicles compared to zwitterionic ones. nih.gov Research has shown that approximately 86% of divergicin M35 binds to anionic liposomes, whereas about 63% binds to zwitterionic liposomes. nih.gov This differential binding affinity further supports the role of electrostatic interactions in the initial targeting of the bacterial membrane. nih.govsemanticscholar.org
Binding Affinity of Divergicin M35 to Phospholipid Vesicles
| Liposome Type | Binding Affinity (%) |
|---|---|
| Anionic | 86 |
| Zwitterionic | 63 |
Impact on Intracellular Homeostasis
The permeabilization of the cell membrane by divergicin M35 has profound consequences for the internal environment of the target cell, leading to a rapid disruption of intracellular homeostasis. nih.gov
Depletion of Intracellular Adenosine (B11128) Triphosphate (ATP)
One of the most significant effects of membrane disruption is the rapid depletion of intracellular adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govfda.gov The formation of pores in the membrane leads to the dissipation of the proton motive force, which is essential for ATP synthesis. After just 20 minutes of exposure to 5 µg/ml of divergicin M35, a sensitive strain of Listeria monocytogenes experienced a 96.7% decrease in intracellular ATP. nih.gov In contrast, a resistant strain showed a less pronounced, though still significant, decrease of 72.8%. nih.gov
Effect of Divergicin M35 on Intracellular ATP in Listeria monocytogenes
| Strain | Decrease in Intracellular ATP (%) | Exposure Time (minutes) |
|---|---|---|
| Sensitive (DivS) | 96.7 | 20 |
| Resistant (DivM) | 72.8 | 20 |
Efflux of Intracellular Cations (e.g., K+, Na+)
The pores formed by divergicin M35 also allow for the uncontrolled efflux of essential intracellular cations, such as potassium (K+) and sodium (Na+). nih.govfda.gov This leakage disrupts the carefully maintained ionic gradients across the cell membrane, which are vital for numerous cellular processes, including nutrient transport and the regulation of intracellular pH. Within 5 minutes of exposure to divergicin M35, a sensitive strain of Listeria monocytogenes lost 87% of its total intracellular K+ and 80% of its total intracellular Na+. nih.govresearchgate.net This rapid loss of ions contributes significantly to the bactericidal effect of the compound. nih.gov Further research has indicated that divergicin M35 can activate specific potassium channels, particularly the Kv and BKCa types, which facilitates this K+ efflux and contributes to cell death. nih.govresearchgate.net
Efflux of Intracellular Cations from Listeria monocytogenes (Sensitive Strain) Induced by Divergicin M35
| Cation | Efflux (% of total ion content) | Exposure Time (minutes) |
|---|---|---|
| Potassium (K+) | 87 | 5 |
| Sodium (Na+) | 80 | 5 |
Induction of Cell Lysis and Associated Morphological Changes
The interaction of divergicin M35 with target cells culminates in the loss of membrane integrity and bacteriolysis. This process is characterized by significant depletions of intracellular ATP and the efflux of critical ions such as K+ and Na+. nih.gov In sensitive strains of L. monocytogenes, exposure to divergicin M35 can lead to an 87% efflux of K+ and an 80% efflux of Na+ within five minutes. nih.gov This rapid loss of ions disrupts the cellular osmotic balance and transmembrane potential, contributing to cell death. Over a longer period of 18 hours, a 5 µg/ml concentration of divergicin M35 can induce lysis in 57% of a sensitive cell population. nih.gov
The profound morphological changes induced by divergicin M35 have been visualized using advanced microscopy techniques. Both fluorescence imaging and transmission electron microscopy (TEM) have been employed to observe the damage inflicted upon the cell structure of Listeria monocytogenes. nih.gov These imaging studies reveal significant alterations to the cell envelope, providing visual confirmation of the membrane disruption and lytic activity caused by the bacteriocin (B1578144). Electron microscopy has been instrumental in illustrating the physical consequences of bacteriocin interaction, which can include the formation of pores and a general degradation of the cell wall and membrane architecture. researchgate.net
Role of Target Cell Surface Properties in Bacteriocin Action
The effectiveness of divergicin M35 is not uniform across all bacterial cells; it is heavily dependent on the composition and characteristics of the target cell's surface. The lipid makeup of the cell membrane and the presence of specific receptors are critical determinants of susceptibility.
The lipid composition of the cell membrane plays a crucial role in the activity of divergicin M35. researchgate.net Studies using synthetic phospholipid liposomes have demonstrated that divergicin M35 has a higher binding affinity for anionic membranes compared to zwitterionic ones, with binding affinities of approximately 86% and 63%, respectively. nih.gov This suggests that the negative charge of certain phospholipids (B1166683) enhances the initial interaction with the positively charged bacteriocin molecule.
Furthermore, the fatty acid profile of the cell membrane is a key factor in determining resistance. In strains of L. monocytogenes that have developed resistance to divergicin M35, a notable difference in the fatty acid composition has been observed compared to sensitive strains. nih.gov This alteration is thought to reduce the fluidity of the membrane, thereby impeding the ability of divergicin M35 to insert and form pores.
**Table 1: Comparative Effects of Divergicin M35 on Sensitive and Resistant *Listeria monocytogenes***
| Parameter | Sensitive Strain (DivS) | Resistant Strain (DivM) |
|---|---|---|
| Intracellular ATP Decrease (after 20 min) | 96.7% | 72.8% |
| Cell Lysis (after 18 h) | 57.0% | 38.8% |
| K+ Efflux (within 5 min) | 87% | Attenuated |
| Na+ Efflux (within 5 min) | 80% | Attenuated |
Data sourced from scientific studies on the mode of action of divergicin M35. nih.gov
The initial step in the action of class IIa bacteriocins, including divergicin M35, is the recognition of and adsorption to specific receptors on the target cell surface. For this class of bacteriocins, the mannose phosphotransferase system (man-PTS) has been identified as the primary receptor. The man-PTS is a protein complex involved in the transport and phosphorylation of mannose. It is believed that the extracellular domains of the IIC and IID components of the man-PTS serve as the docking site for class IIa bacteriocins. While the interaction of divergicin M35 specifically with the man-PTS in Listeria has been a subject of study, the broader understanding is that this receptor-mediated binding is a crucial prerequisite for the subsequent steps of membrane insertion and pore formation. nih.govplos.org
Mechanisms of Resistance to Bacteriocin Divergicin M35
Characterization of Divergicin-Resistant Strains (e.g., DivM)
To study resistance, researchers have developed divergicin M35-resistant mutants from sensitive strains. A notable example is the DivM strain, which was derived from the sensitive Listeria monocytogenes LSD530 strain, designated as DivS. The resistant mutant was obtained by progressively exposing the sensitive parental strain to increasing concentrations of divergicin M35, up to 1.3 µg/ml. nih.gov The sensitive DivS strain was inhibited by concentrations of divergicin M35 below 0.13 µg/ml. nih.gov
Characterization of the DivM strain revealed several phenotypic differences compared to its sensitive counterpart, DivS. While the total DNA profiles of the two strains were similar, significant functional changes were observed. nih.gov The resistant DivM strain exhibited attenuated responses to divergicin M35's mode of action. For instance, after a 20-minute exposure to the bacteriocin (B1578144), the intracellular ATP in the DivS strain decreased by 96.7%, whereas the DivM strain showed a lesser reduction of 72.8%. nih.gov Furthermore, the lytic effect of the bacteriocin was diminished in the resistant strain; cell lysis in the sensitive strain reached 57% after 18 hours, compared to 38.8% in the resistant strain. nih.gov A key mechanism of class IIa bacteriocins is the efflux of ions, and here too, the DivM strain showed resilience. Within 5 minutes of exposure, the DivS strain lost 87% of its K+ and 80% of its Na+ content, an effect that was significantly lessened in the DivM strain. nih.gov
**Table 1: Comparative Characterization of Divergicin M35-Sensitive (DivS) and -Resistant (DivM) *Listeria monocytogenes***
| Characteristic | DivS (Sensitive) | DivM (Resistant) | Reference |
|---|---|---|---|
| Inhibition Concentration | < 0.13 µg/ml | Resistant up to 1.3 µg/ml | nih.gov |
| Intracellular ATP Decrease | 96.7% | 72.8% | nih.gov |
| Cell Lysis (after 18h) | 57% | 38.8% | nih.gov |
| K+ Efflux (within 5 min) | 87% | Attenuated | nih.gov |
| Na+ Efflux (within 5 min) | 80% | Attenuated | nih.gov |
Stability of Acquired Resistance Phenotypes
An important aspect of bacterial resistance is the stability of the resistant trait in the absence of selective pressure. In the case of the divergicin M35-resistant DivM mutant, the acquired resistance phenotype was found to be stable. The resistance was maintained for at least 50 generations of growth in a medium lacking the bacteriocin, indicating a stable genetic or phenotypic change. nih.gov
Molecular and Cellular Basis of Resistance
The development of resistance to divergicin M35 in Listeria monocytogenes is not attributed to a single factor but rather to a combination of molecular and cellular alterations.
A primary mechanism of resistance appears to be the modification of the cell membrane's fatty acid composition. nih.gov Analysis of the cell wall fatty acids of the sensitive DivS and resistant DivM strains revealed a significant difference, particularly in the content of palmitic acid (C16:0). nih.govnih.gov The cell wall of the resistant variant (referred to as vD in one study) contained a significantly higher proportion of palmitic acid (32% of total fatty acids) compared to the sensitive parental strain (18%). nih.gov This alteration towards a higher content of saturated fatty acids is believed to increase the rigidity of the cell membrane, which may hinder the bacteriocin's ability to insert into the membrane and form pores.
**Table 2: Palmitic Acid (C16:0) Content in Divergicin M35-Sensitive and -Resistant *Listeria monocytogenes***
| Strain | Palmitic Acid (C16:0) (% of Total Fatty Acids) | Reference |
|---|---|---|
| LSD530 (Sensitive) | 18% | nih.gov |
| vD (Resistant) | 32% | nih.gov |
To investigate whether resistance could be due to the modification or absence of a protein receptor, researchers compared the cell wall protein profiles of the DivS and DivM strains. Using two-dimensional gel electrophoresis, no significant differences were observed between the protein profiles of the sensitive and resistant strains. nih.gov This finding suggests that the resistance to divergicin M35 is unlikely to be caused by a modification of cell wall proteins. nih.gov
The activity of divergicin M35 can be modulated by the presence of certain ions. Studies have shown that divalent cations can reduce the lethal effect of the bacteriocin on Listeria monocytogenes. In the presence of Ca²⁺, Mg²⁺, and Mn²⁺, the lethality of divergicin M35 was reduced. nih.gov This suggests that these cations may interfere with the interaction between the bacteriocin and the bacterial cell membrane, possibly by stabilizing the membrane or competing for binding sites.
Table 3: Reduction in Divergicin M35 Lethality by Divalent Cations
| Divalent Cation | Reduction in Log CFU/ml | Reference |
|---|---|---|
| Ca²⁺ | 0.48 | nih.gov |
| Mg²⁺ | 0.54 | nih.gov |
| Mn²⁺ | 0.63 | nih.gov |
Cross-Resistance Profiles with Other Antimicrobials
The development of resistance to one antimicrobial agent can sometimes confer resistance to others, a phenomenon known as cross-resistance. Studies on divergicin M35-resistant Listeria monocytogenes have revealed complex cross-resistance patterns with other bacteriocins and antibiotics.
The divergicin M35-resistant variant (vD) showed increased resistance to the class I bacteriocin nisin Z. nih.gov However, it exhibited decreased resistance to another class I bacteriocin, nisin A. nih.gov This indicates that the resistance mechanism is not universally effective against all bacteriocins, even within the same class. Furthermore, acquired resistance to divergicin M35 was generally associated with a decrease in sensitivity to several antibiotics, including ampicillin, chloramphenicol, erythromycin, and tetracycline. nih.gov
Table 4: Cross-Resistance Profile of Divergicin M35-Resistant Listeria monocytogenes (vD)
| Antimicrobial Agent | Class | Effect on Resistance in vD Strain | Reference |
|---|---|---|---|
| Nisin Z | Class I Bacteriocin | Increased Resistance | nih.gov |
| Nisin A | Class I Bacteriocin | Decreased Resistance | nih.gov |
| Ampicillin | Antibiotic | Decreased Sensitivity | nih.gov |
| Chloramphenicol | Antibiotic | Decreased Sensitivity | nih.gov |
| Erythromycin | Antibiotic | Decreased Sensitivity | nih.gov |
| Tetracycline | Antibiotic | Decreased Sensitivity | nih.gov |
Comparison with Other Bacteriocins and Antibiotics
The mechanisms of resistance to divergicin M35, a class IIa bacteriocin, share commonalities with resistance mechanisms observed for other bacteriocins of the same class, as well as some antibiotics. The primary target of class IIa bacteriocins is the mannose phosphotransferase system (Man-PTS) in sensitive bacteria. microbiologyresearch.orgmdpi.com Consequently, resistance often involves modifications that prevent the bacteriocin from interacting with or recognizing this target.
In a study comparing a divergicin M35-sensitive strain of Listeria monocytogenes (DivS) with a resistant mutant (DivM), it was observed that the resistant strain exhibited altered sensitivity to other antimicrobial compounds. microbiologyresearch.org This suggests cross-resistance, a phenomenon where resistance to one antimicrobial agent confers resistance to another. The DivM strain showed variable sensitivity to different antibiotics compared to its sensitive parent strain. microbiologyresearch.org
Research on other class IIa bacteriocins has shown that resistant mutants of L. monocytogenes can exhibit altered susceptibility to nisin, a class I bacteriocin, and even some antibiotics. nih.gov For instance, some mutants highly resistant to class IIa bacteriocins show reduced sensitivity to nisin. nih.gov This cross-protection can be attributed to overlapping resistance mechanisms, such as alterations in the cell envelope that are not specific to a single antimicrobial.
The following table summarizes the comparative resistance profiles of Listeria monocytogenes strains to divergicin M35 and other antimicrobials.
| Antimicrobial Agent | Sensitive Strain (DivS) | Resistant Strain (DivM) | Mechanism of Action/Resistance |
| Divergicin M35 | Susceptible | Resistant | Alteration in cell wall fatty acid composition. microbiologyresearch.org |
| Nisin | Variable | Variable, sometimes reduced sensitivity in class IIa resistant strains. nih.gov | Different primary target (Lipid II), but cell envelope modifications can confer cross-protection. |
| Other Class IIa Bacteriocins (e.g., Pediocin) | Susceptible | Often cross-resistant. nih.gov | Shared target (Mannose-PTS). microbiologyresearch.orgmdpi.com |
| Antibiotics | Variable | Variable sensitivity. microbiologyresearch.org | Diverse mechanisms, but cell envelope changes can impact susceptibility. |
It is noteworthy that the development of resistance to class IIa bacteriocins can sometimes be associated with fitness costs for the bacteria, such as reduced growth rates. nih.gov However, the stability of this resistance can vary. nih.gov
Genetic Factors Contributing to Resistance Development
The development of resistance to divergicin M35 and other class IIa bacteriocins in Listeria monocytogenes is rooted in specific genetic alterations. While early studies on a divergicin M35-resistant mutant did not find significant differences in the total DNA profiles compared to the sensitive strain, suggesting the absence of large genetic rearrangements, subsequent research on class IIa bacteriocin resistance has elucidated key genetic determinants. microbiologyresearch.org
High-level resistance to class IIa bacteriocins is consistently linked to the lack of expression of the mptACD operon, which encodes the Man-PTS permease, the receptor for these bacteriocins. nih.gov Mutations that prevent the expression of this operon effectively eliminate the bacteriocin's target, rendering the cell resistant.
Several genetic factors have been identified that regulate the expression of the mptACD operon:
The rpoN gene: This gene encodes the alternative sigma factor σ54. Mutations in rpoN can lead to the loss of mptACD expression, resulting in resistance to class IIa bacteriocins. mdpi.com
The manR gene: This gene encodes an activator protein that, in conjunction with σ54, is crucial for the transcription of the mptACD operon. Mutations in manR also lead to resistance. microbiologyresearch.orgmdpi.com
In addition to the primary mechanism involving the Man-PTS, other genetic factors contribute to a more general resistance by altering the cell surface properties. These modifications can reduce the initial electrostatic attraction between the positively charged bacteriocin and the negatively charged bacterial cell envelope.
The dlt operon (dltABCD): This operon is responsible for the D-alanylation of teichoic acids in the cell wall. The incorporation of positively charged D-alanine residues reduces the net negative charge of the cell wall, thereby repelling cationic antimicrobial peptides like bacteriocins. microbiologyresearch.orgnih.gov
The mprF gene (multiple peptide resistance factor): This gene is involved in the modification of membrane phospholipids (B1166683) with L-lysine. This process also introduces positive charges into the cell membrane, contributing to electrostatic repulsion of cationic antimicrobials. microbiologyresearch.orgnih.gov
The following table details the key genetic factors involved in resistance to class IIa bacteriocins, which are applicable to divergicin M35.
| Gene/Operon | Function | Impact on Resistance |
| mptACD | Encodes the Mannose-specific PTS permease (bacteriocin receptor). | Lack of expression leads to high-level resistance. nih.gov |
| rpoN (σ54) | Encodes an alternative sigma factor required for mptACD transcription. | Mutations result in the inability to express the receptor, causing resistance. mdpi.com |
| manR | Encodes a transcriptional activator for the mptACD operon. | Mutations prevent receptor expression, leading to resistance. microbiologyresearch.orgmdpi.com |
| dltABCD | D-alanylation of teichoic acids. | Reduces the negative charge of the cell wall, decreasing bacteriocin binding and conferring resistance. microbiologyresearch.orgnih.gov |
| mprF | Lysinylation of membrane phospholipids. | Increases the positive charge of the cell membrane, leading to electrostatic repulsion of the bacteriocin. microbiologyresearch.orgnih.gov |
The development of resistance is a complex process, and the level of resistance can be influenced by the interplay of these different genetic factors. microbiologyresearch.org While the primary mechanism for high-level resistance to class IIa bacteriocins like divergicin M35 involves the loss of the Man-PTS receptor, modifications to the cell envelope by the products of the dlt and mprF genes provide a broader, more general defense against cationic antimicrobial peptides.
Synergistic Antimicrobial Effects of Bacteriocin Divergicin M35
Combinatorial Strategies with Other Antimicrobial Agents
Research into divergicin M35 has explored its compatibility and synergistic potential with various natural antimicrobial compounds, including biopolymers, plant-derived extracts, and organic acids. These combinations aim to create multi-targeted antimicrobial systems that are effective against a range of pathogens.
The combination of divergicin M35 with chitosan (B1678972), a biopolymer derived from chitin, has demonstrated notable additive and synergistic effects, particularly against the foodborne pathogen Listeria monocytogenes. researchgate.netresearchgate.netresearchgate.net The antimicrobial activity of chitosan itself is dependent on factors such as its molecular mass (MM) and the pH of the environment. researchgate.netresearchgate.net
Studies have shown a synergistic inhibitory effect between divergicin M35 and low-molecular-weight chitosan against L. monocytogenes. researchgate.netnih.gov In one study, the minimum inhibitory concentrations (MICs) of divergicin M35 and various chitosans were determined against a divergicin-resistant strain of L. monocytogenes (LSD 535). The combination of divergicin M35 with any of the tested chitosans (2, 20, and 100 kDa) resulted in an additive effect, as determined by the fractional inhibitory concentration (FIC) index. researchgate.netresearchgate.net
The data below illustrates the MICs of divergicin M35 and different molecular weight chitosans against a resistant L. monocytogenes strain.
Table 1: Minimum Inhibitory Concentrations (MICs) of Divergicin M35 and Chitosan against Listeria monocytogenes LSD 535
| Compound | Molecular Mass (kDa) | MIC (mg/mL) |
|---|---|---|
| Divergicin M35 | N/A | 0.25 |
| Chitosan | 2 | 2.5 |
| Chitosan | 20 | 2.5 |
| Chitosan | 100 | 0.625 |
Data sourced from studies on the combined antimicrobial activities of divergicin M35 and chitosan. researchgate.netresearchgate.net
The antimicrobial action of divergicin M35 can be significantly improved when combined with various plant extracts. researchgate.net A study investigating these combinations against Listeria monocytogenes found that garlic extract provided the most potent synergistic effect, followed by onion extract. researchgate.net Oregano, red chili, and black pepper extracts also enhanced the activity of divergicin M35, although to a lesser extent. researchgate.net
The combination of garlic extract with divergicin M35 proved to be the most effective pairing, demonstrating bactericidal activity against divergicin-resistant strains at different temperatures. researchgate.net This synergistic action was most pronounced against log-phase cells, while stationary-phase cells showed greater resistance. researchgate.net The incorporation of bacteriocins like divergicin M35 into edible films containing plant extracts such as oregano and garlic essential oil is an emerging area of research for active food packaging. researchgate.net
Enhanced Inhibitory Activity against Sensitive and Resistant Strains
A key advantage of using divergicin M35 in synergistic combinations is the enhanced ability to inhibit bacterial strains that have developed resistance. The combination of divergicin M35 with agents like chitosan or plant extracts has been shown to be effective against divergicin-resistant variants of L. monocytogenes. researchgate.netresearchgate.net For instance, the garlic extract/divergicin M35 combination was bactericidal against resistant strains, overcoming the bacteria's innate defenses. researchgate.net
The development of resistance to divergicin M35 in L. monocytogenes has been associated with modifications in the fatty acid composition of the cell wall, rather than significant protein modifications. nih.gov The use of a synergistic partner can help to overcome such resistance mechanisms, leading to effective inhibition.
Mechanistic Basis for Synergistic Interactions (e.g., Increased Cell Damage)
The synergistic effects observed with divergicin M35 combinations are based on multi-targeted attacks on the bacterial cell. Each component often has a different mechanism of action, which, when combined, leads to increased cellular damage and death.
Divergicin M35's Mechanism: As a class IIa bacteriocin (B1578144), divergicin M35 primarily targets the cell membrane of susceptible bacteria. It is known to activate potassium channels, leading to an efflux of potassium ions (K+), dissipation of the membrane potential, and ultimately, cell death. researchgate.net
Chitosan's Mechanism: The mechanism of chitosan varies with its molecular weight. Low-molecular-weight chitosan appears to disrupt cell permeability, while medium and high-molecular-weight versions may form a barrier on the cell surface, impeding nutrient uptake. researchgate.netresearchgate.net The primary interaction is believed to be electrostatic, where the positively charged chitosan binds to the negatively charged bacterial cell envelope, disrupting its integrity.
Plant Extract Mechanisms: Phytochemicals in plant extracts, such as allicin (B1665233) from garlic or phenolic compounds from oregano, have various antimicrobial mechanisms. nih.govkeypublishing.org They can disrupt the cell membrane, inhibit essential enzymes, or interfere with energy metabolism.
The synergy between divergicin M35 and these agents likely stems from a cooperative assault on the bacterial cell envelope. For example, chitosan or compounds from plant extracts can initially weaken or permeabilize the outer layers of the bacterial cell wall. This disruption facilitates the access of divergicin M35 to its primary target, the cell membrane, allowing it to exert its ion channel-forming activity more efficiently and leading to enhanced cell damage and death.
Biotechnological Applications and Research Perspectives Excluding Clinical Human Trials
Biopreservation Potential in Food Systems
Biopreservation is a food preservation strategy that utilizes microorganisms and their metabolic products to inhibit the growth of undesirable microflora. ifremer.fr Divergicin M35, with its potent anti-listerial activity, is a prime candidate for such applications, offering a natural alternative to chemical preservatives. researchgate.net
Ready-to-eat seafood products like cold-smoked salmon are particularly susceptible to contamination by the foodborne pathogen Listeria monocytogenes. canada.ca Divergicin M35 has shown significant promise in controlling this pathogen in such products. nih.gov Studies have evaluated various methods of applying divergicin M35 to cold-smoked salmon, including the use of the bacteriocin-producing strain C. divergens M35, purified divergicin M35, and culture supernatants. nih.govresearchgate.net
In one study, cold-smoked salmon treated with the C. divergens M35 strain experienced a 2.6 log CFU/g reduction in L. monocytogenes counts, which was sustained for up to 10 days of storage at 4°C. nih.govresearchgate.net The application of purified divergicin M35 (at 50 µg/g) or culture supernatants resulted in an initial 1 log CFU/g reduction. nih.govresearchgate.net Notably, the anti-listerial activity from the supernatants was maintained for 15 days, compared to only 3 days for the purified bacteriocin (B1578144), suggesting that components in the supernatant may offer a protective effect. nih.govresearchgate.net The use of a bio-ingredient containing C. divergens M35 and divergicin M35 has been approved by Health Canada as an additive for smoked fish, underscoring its potential in commercial applications. canada.canih.gov
Divergicin M35 exhibits strong inhibitory activity against Listeria monocytogenes, a major concern in the food industry. nih.govfrontiersin.org Its efficacy has been quantified in various studies, often in combination with other natural antimicrobials like chitosan (B1678972). The combination of divergicin M35 and chitosan has been shown to have an additive inhibitory effect against L. monocytogenes. nih.govresearchgate.netcdnsciencepub.com
The mechanism of action for this combination may depend on the molecular mass (MM) of the chitosan used. nih.govresearchgate.netcdnsciencepub.com Low-MM chitosan appears to work by affecting cell permeability, while medium- and high-MM chitosan may create a barrier on the cell surface that blocks nutrient uptake. nih.govresearchgate.netcdnsciencepub.com The minimum inhibitory concentrations (MICs) for divergicin M35 and various chitosans against a divergicin-resistant strain of L. monocytogenes have been determined, providing crucial data for developing effective antimicrobial treatments. nih.govcdnsciencepub.com
| Antimicrobial Agent | Molecular Mass (kDa) | MIC (mg/mL) |
|---|---|---|
| Chitosan | 2 | 2.5 |
| Chitosan | 20 | 2.5 |
| Chitosan | 100 | 0.625 |
| Divergicin M35 | - | 0.25 |
Integration into Antimicrobial Packaging Materials
A promising approach for food preservation involves incorporating antimicrobial agents directly into packaging materials. researchgate.net This "active packaging" allows for the slow release of the antimicrobial onto the food surface, maintaining a protective barrier against microbial growth throughout the product's shelf life. nih.gov
Researchers have successfully developed biodegradable films made from chitosan, a natural polymer, loaded with divergicin M35. nih.govresearchgate.net The development process involves creating a film-forming solution by blending stock solutions of divergicin M35 and chitosan in a weak acetic acid solution, which is then dried to form a peelable film. nih.gov
The characterization of these films is crucial for their application. Studies have shown that only chitosan with a higher molecular mass (e.g., 100 kDa) produces films that are easy to handle. nih.govresearchgate.net The physical properties of these films, such as color, permeability, and puncture strength, are influenced by the degree of deacetylation of the chitosan used. nih.govresearchgate.net Spectroscopic analysis (FTIR) confirmed that incorporating divergicin M35 did not cause significant structural changes to the chitosan film. nih.govresearchgate.net These biocompatible and biodegradable films have demonstrated significant potential for controlling Listeria species in ready-to-eat and minimally processed foods. researchgate.netnih.govresearchgate.net
| Film Component | Key Findings/Characteristics |
|---|---|
| Chitosan (100 kDa) | Yields films that can be easily peeled and handled. nih.govresearchgate.net |
| Higher De-acetylation | Increases total color factor, permeability, and puncture strength of the films. nih.govresearchgate.net |
| Divergicin M35 | Incorporation does not significantly alter the film's structure. nih.govresearchgate.net |
Understanding the release kinetics of divergicin M35 from the packaging film is essential for designing effective antimicrobial systems. researchgate.net Studies have shown that the release of active divergicin M35 from chitosan films is time-dependent, peaking at approximately 10 to 12 hours. nih.govresearchgate.net The release rate is also influenced by the surrounding medium; the bacteriocin is released more rapidly into a phosphate (B84403) buffer than into a bacterial growth medium (tryptic soy broth). researchgate.netnih.govresearchgate.net This controlled release allows for a sustained antimicrobial effect on the food surface. nih.gov The release mechanism is considered an important factor in the efficacy of such active packaging systems. rsc.org
The application of chitosan-divergicin M35 films has a significant impact on the microbial population of packaged foods. In studies using cold-smoked salmon, the film was more effective at inhibiting L. monocytogenes than a solution of the same components. nih.gov The film reduced L. monocytogenes counts to below the detection limit (<50 cfu/g) throughout the storage period. nih.gov
Furthermore, the film effectively controlled the growth of other bacteria. Total lactic acid bacteria counts, which increased progressively in control samples, remained below the detection limit in salmon packaged with the divergicin-loaded film. nih.gov This demonstrates that the continuous release of divergicin M35 from the film matrix provides effective and lasting inhibition of both pathogenic and spoilage microorganisms in packaged foods. nih.govresearchgate.net
Potential for Application in Other Food Matrices
The primary application of divergicin M35, produced by Carnobacterium divergens M35, has been extensively studied in seafood, particularly for the control of Listeria monocytogenes in ready-to-eat products like cold-smoked salmon. researchgate.netcanada.caifremer.fr Research demonstrates its effectiveness in reducing L. monocytogenes populations in smoked fish during refrigerated storage. researchgate.netifremer.frnih.gov The application of the C. divergens M35 culture resulted in a significant reduction of L. monocytogenes by 2.6 log CFU/g for up to 10 days of storage, showcasing its potential as a biopreservative in the seafood industry. researchgate.netnih.gov
Beyond seafood, research indicates the potential of divergicin M35 for application in a wider range of food matrices. A Generally Recognized as Safe (GRAS) notice submitted to the U.S. Food and Drug Administration (FDA) outlines its intended use in vegetable salads, sauces, and soft cheese and cheese spread-type products. fda.report This suggests a broad-spectrum potential against relevant pathogens in diverse food environments. The efficacy of divergicin M35 is attributed to its potent anti-listerial activity. google.comnih.gov
The development of active food packaging is another promising avenue for extending the application of divergicin M35. Studies have successfully incorporated the bacteriocin into chitosan-based films. nih.gov These biocompatible and biodegradable films can release active divergicin M35, creating an antimicrobial surface that could be used to package a variety of ready-to-eat, minimally processed foods. nih.gov Research on these films showed a significant six-log drop in Listeria innocua viable counts within 24 hours, highlighting the potential of this delivery system to ensure food safety in diverse products. nih.gov While C. divergens has been isolated from dairy and meat products, specific research into the direct application and efficacy of purified divergicin M35 in these matrices is an area for further exploration. canada.cacanada.ca
Table 1: Research Findings on Divergicin M35 Application in Food Matrices
| Food Matrix | Target Pathogen | Application Method | Key Findings | Reference |
|---|---|---|---|---|
| Cold-Smoked Salmon | Listeria monocytogenes | Direct inoculation with C. divergens M35 culture | 2.6 log CFU/g reduction in L. monocytogenes for up to 10 days. | researchgate.netnih.gov |
| Cold-Smoked Salmon | Listeria monocytogenes | Application of purified divergicin M35 (50 µg/g) | 1 log CFU/g reduction at the beginning of storage; activity lasted for 3 days. | researchgate.netnih.gov |
| Various (Ready-to-eat, minimally processed products) | Listeria innocua HPB13 | Incorporation into a chitosan film | Produced a six-log drop in viable count within 24 hours. | nih.gov |
| Vegetable Salads, Sauces, Soft Cheese | Listeria monocytogenes and other pathogens | Proposed for direct application as a protective culture | Included in a GRAS Notice (GRN No. 762) for intended use. | fda.report |
Regulatory Considerations for Food Additives (Academic Perspective)
From an academic and regulatory perspective, the use of bacteriocins like divergicin M35 as food additives is governed by stringent frameworks that prioritize consumer safety. researchgate.netoup.com In the United States, substances added to food are regulated by the FDA and are classified as either "food additives," which require premarket approval, or "Generally Recognized as Safe" (GRAS), a status that exempts them from this mandatory approval process. researchgate.net A substance can be determined to be GRAS based on a history of safe consumption or through scientific procedures. researchgate.net Bacteriocins produced by food-grade bacteria that are added to foods in concentrations similar to those found in traditional fermentations may be considered GRAS. researchgate.net
Nisin remains the only bacteriocin with broad legal approval as a food preservative (E234 in the EU) by major regulatory agencies, which highlights the significant hurdles for new antimicrobial peptides. oup.comnih.govresearchgate.net For any new bacteriocin to be approved for commercial use, extensive documentation is required. This includes chemical identification and characterization of the molecule, proof of its efficacy, details of the manufacturing process, quantification assays, and toxicological data. nih.gov
In the case of divergicin M35, the producing organism, Carnobacterium divergens M35, has been the subject of regulatory submissions. In the United States, a GRAS notice (GRN No. 762) was filed for a C. divergens M35 preparation for use as an antimicrobial agent in various ready-to-eat foods. fda.report This determination was based on scientific procedures and literature supporting the safety of the Carnobacterium genus. fda.report Similarly, Health Canada received and approved a submission for the use of a live culture preparation of C. divergens M35 to inhibit Listeria monocytogenes on sliced ready-to-eat cold-smoked salmon and trout. canada.cacanada.ca
A key consideration in these assessments is the safety of the producing microorganism. C. divergens is a lactic acid bacterium with a history of presence in food products like dairy, meat, and fish. canada.cacanada.ca Bacteriocins themselves are proteins that are generally considered safe for consumption as they are typically broken down by proteolytic enzymes in the human digestive tract. canada.cacanada.ca However, potential issues such as the production of biogenic amines by the bacterial culture are also scrutinized. canada.cacanada.ca For C. divergens M35, levels of tyramine (B21549) were found to increase over time but remained well below levels found in many common foods. canada.cacanada.ca The challenge for new bacteriocins lies in generating sufficient safety and efficacy data to satisfy regulatory bodies and gain wider acceptance beyond niche applications. oup.comresearchgate.net
Table 2: Regulatory Concepts for Bacteriocins as Food Additives
| Regulatory Concept | Description | Relevance to Divergicin M35 |
|---|---|---|
| Food Additive | Substances not considered GRAS that require premarket approval by regulatory bodies like the FDA. researchgate.net | If not determined to be GRAS, divergicin M35 would require a formal food additive petition. |
| Generally Recognized as Safe (GRAS) | A regulatory status in the U.S. for substances deemed safe by qualified experts, exempting them from the food additive approval process. researchgate.netnih.gov | A GRAS notice (GRN No. 762) was filed with the FDA for the use of a C. divergens M35 preparation. fda.report |
| Premarket Approval | A process where a food additive's safety is evaluated by regulatory authorities before it can be marketed. researchgate.net | Health Canada conducted a premarket evaluation before approving C. divergens M35 for use on smoked fish. canada.cacanada.ca |
| Safety Assessment | Evaluation of toxicological data, history of use, and potential for adverse effects, including byproducts like biogenic amines. canada.canih.gov | The safety of C. divergens M35 and its bacteriocin was assessed, noting they are degraded by digestive enzymes and produce low levels of tyramine. canada.cacanada.ca |
Advanced Research Methodologies Employed in Divergicin M35 Studies
Mass Spectrometry for Molecular Characterization
Mass spectrometry has been a cornerstone technique in the fundamental characterization of divergicin M35. Through its application, researchers have precisely determined the molecular mass of this bacteriocin (B1578144). Studies have conclusively identified the molecular weight of divergicin M35 to be 4518.75 Da. nih.govresearchgate.net This technique, coupled with amino acid analysis, has further revealed that the peptide consists of a 43-amino-acid sequence. nih.govresearchgate.net Key structural features identified include the presence of four cysteine residues, suggesting the formation of disulfide bonds critical to its structure and function. nih.govresearchgate.net Additional physicochemical properties elucidated through these analyses include an isoelectric point (pI) of 8.3 and a net positive charge of +3 at neutral pH, which are important for its interaction with negatively charged bacterial membranes. nih.govresearchgate.net
Table 1: Physicochemical Properties of Divergicin M35 Determined by Mass Spectrometry and Related Techniques
| Property | Value | Source |
|---|---|---|
| Molecular Mass | 4518.75 Da | nih.govresearchgate.net |
| Amino Acid Residues | 43 | nih.govresearchgate.net |
| Cysteine Residues | 4 | nih.govresearchgate.net |
| Isoelectric Point (pI) | 8.3 | nih.govresearchgate.net |
| Net Charge | +3 | nih.govresearchgate.net |
Microscopic Techniques (Fluorescence Imaging, Transmission Electron Microscopy) for Cell Damage Visualization
The cellular damage inflicted by divergicin M35 on susceptible bacteria has been directly visualized using advanced microscopic techniques. Fluorescence imaging and Transmission Electron Microscopy (TEM) have provided compelling visual evidence of the bacteriocin's disruptive mode of action against target pathogens like Listeria monocytogenes. nih.gov
Fluorescence microscopy, often employing fluorescent dyes that report on membrane integrity or potential, has been used to observe the physiological state of bacterial cells after exposure to the bacteriocin. nih.gov These studies help visualize the extent of membrane permeabilization and cell death within a population.
Transmission Electron Microscopy offers unparalleled resolution to observe ultrastructural changes. TEM analysis of Listeria cells treated with divergicin M35 has revealed significant morphological damage. nih.gov These images provide direct evidence of the physical disruption of the cell envelope, confirming the membrane-targeting mechanism of this class IIa bacteriocin.
Molecular Biology Techniques (PCR, 16S rDNA Sequencing)
Molecular biology techniques are fundamental for the precise identification and classification of the bacteriocin-producing bacterium, Carnobacterium divergens M35. The Polymerase Chain Reaction (PCR) has been utilized for rapid and specific confirmation of the strain's identity. By using primers targeting the 16S ribosomal DNA (rDNA), a highly conserved gene in bacteria, specific fragments can be amplified. For the M35 strain, PCR analyses using Carnobacterium genus-specific primers (Cb1f and Cb2r) resulted in the amplification of a characteristic 340 bp fragment. researchgate.net Further confirmation at the species level was achieved using a universal forward primer (27f) and a species-specific reverse primer for C. divergens (Cdi), which yielded the expected 199 bp PCR product. researchgate.net
While direct 16S rDNA sequencing data for the M35 strain is noted in patent documentation, broader phylogenetic studies of the Carnobacterium genus have relied on 16S rRNA sequencing to establish evolutionary relationships. researchgate.netresearchgate.net This method confirms that Carnobacterium species form a distinct phylogenetic group, more closely related to Enterococcus and Vagococcus than to Lactobacillus. researchgate.net These molecular techniques provide a definitive identification of the source organism, which is crucial for both research and potential regulatory approval for its use in food systems.
Biochemical Assays (e.g., Intracellular ATP Concentration, Ion Efflux Measurements)
To elucidate the specific mechanisms of cell killing, biochemical assays measuring critical physiological parameters have been employed. These assays have demonstrated that a primary effect of divergicin M35 is the rapid disruption of the target cell's membrane energy and homeostasis. nih.gov
One key assay measures the intracellular concentration of adenosine (B11128) triphosphate (ATP). In Listeria monocytogenes cells sensitive to divergicin M35, exposure to the bacteriocin at a concentration of 5 µg/ml caused a dramatic 96.7% decrease in intracellular ATP within 20 minutes. nih.gov Even in a resistant strain, a significant 72.8% reduction in ATP was observed, highlighting the potent energy-depleting effect of the bacteriocin. nih.gov
Furthermore, ion efflux measurements have shown that divergicin M35 causes rapid and extensive leakage of essential ions. Within just 5 minutes of exposure, sensitive Listeria cells lost 87% of their intracellular K+ and 80% of their intracellular Na+. nih.gov This massive and immediate efflux of ions dissipates the membrane potential and pH gradient, which are essential for cellular processes, ultimately leading to cell death. nih.gov
**Table 2: Effect of Divergicin M35 (5 µg/ml) on *Listeria monocytogenes***
| Parameter | Sensitive Strain (DivS) | Resistant Strain (DivM) | Timeframe | Source |
|---|---|---|---|---|
| Intracellular ATP Reduction | 96.7% | 72.8% | 20 minutes | nih.gov |
| K+ Efflux | 87% | Not Reported | 5 minutes | nih.gov |
| Na+ Efflux | 80% | Not Reported | 5 minutes | nih.gov |
Bioinformatic Tools for Gene Cluster Analysis (e.g., Bagel Software)
Bioinformatic tools like BAGEL (Bacteriocin Genome Mining Tool) and antiSMASH are essential for analyzing the genomic context of bacteriocin production. While a specific analysis of the C. divergens M35 genome using these tools is not detailed in available literature, extensive research on the highly homologous divercin V41 (80.5% homology) provides a robust model for the divergicin M35 biosynthetic gene cluster. nih.govteagasc.ie
Analysis of the divercin V41 locus revealed a 6 kb chromosomal fragment containing the structural gene for the bacteriocin, named dvnA. teagasc.ie This gene encodes a 66-amino-acid pre-peptide, which includes a 23-residue N-terminal leader sequence that is cleaved off to produce the mature 43-amino-acid bacteriocin. teagasc.ie
Surrounding the structural gene, the cluster contains several other crucial genes typical of class IIa bacteriocin operons:
An ATP-dependent transporter: This protein is responsible for the export of the mature bacteriocin out of the producer cell. teagasc.ie
Immunity proteins: The analysis identified two putative immunity-like proteins, which protect the producer cell from its own bacteriocin. teagasc.ie
Signal transduction system: The cluster also encodes a two-component signal-transducing system, likely involved in regulating the expression of the bacteriocin genes. teagasc.ie
Such gene cluster analysis, facilitated by bioinformatic software, is critical for understanding the biosynthesis, regulation, and self-immunity mechanisms associated with divergicin M35 production.
Future Research Directions and Emerging Trends
Exploration of Undiscovered Bacteriocins from Marine Ecosystems
The marine environment, with its vast and largely unexplored biodiversity, represents a promising frontier for the discovery of novel bioactive compounds, including new bacteriocins. nih.govresearchgate.net Marine ecosystems harbor microorganisms adapted to extreme conditions of pressure, temperature, and salinity, which may lead to the production of unique and potent antimicrobial peptides. mdpi.comnih.gov The gut microbiomes of marine creatures are a particularly rich and untapped source for these compounds. nih.gov
Future exploration will likely focus on:
Bioprospecting in Extreme Marine Habitats: Environments such as deep-sea hydrothermal vents, polar regions, and hypersaline waters are hotspots for discovering extremophilic microorganisms. mdpi.comnih.gov Bacteria from these habitats could produce bacteriocins with enhanced stability and novel mechanisms of action.
Symbiotic Microorganisms: Many marine invertebrates, like sponges, host a diverse array of symbiotic bacteria that produce bioactive molecules. mdpi.commdpi.com Investigating these microbe-invertebrate associations could lead to the identification of new bacteriocin (B1578144) producers. mdpi.com
Advanced Screening Techniques: The application of metagenomics and other culture-independent techniques will be crucial for accessing the genetic potential of uncultivable marine microorganisms, which are estimated to be the vast majority. mdpi.comnih.gov
The discovery of novel bacteriocins from these sources could provide templates for new antimicrobial agents with potentially different activity spectra or improved properties compared to known bacteriocins like divergicin M35.
Deeper Understanding of Resistance Evolution and Countermeasures
The emergence of bacterial resistance is a significant threat to the long-term efficacy of any antimicrobial, including bacteriocins. nih.govfrontiersin.org While bacteriocins often have specific modes of action that may slow resistance development, it is not an insurmountable barrier for bacteria. nih.govmdpi.com
Key areas for future investigation include:
Mechanisms of Resistance: Research is needed to fully elucidate the genetic and molecular mechanisms by which target bacteria, such as Listeria monocytogenes, develop resistance to divergicin M35. Known mechanisms for other bacteriocins include modification of cell surface receptors, alterations in membrane charge, and production of degrading enzymes. nih.govmdpi.commdpi.com A study on a divergicin M35-resistant Listeria strain showed attenuated effects of the bacteriocin, including reduced ATP depletion and ion efflux, pointing to cell envelope modifications as a likely resistance strategy. researchgate.net
Evolutionary Dynamics: Understanding the evolutionary pathways and selective pressures that lead to resistance in food processing and clinical environments is critical. nih.gov This includes investigating the potential for cross-resistance, where resistance to a bacteriocin could confer resistance to a conventional antibiotic, or vice-versa. frontiersin.orgmdpi.com
Countermeasure Strategies: To combat resistance, researchers are exploring the use of bacteriocin cocktails (combining multiple bacteriocins with different targets) and synergistic applications with other antimicrobials or preservation techniques (hurdle technology). mdpi.comnih.gov Bioengineering bacteriocins to have dual mechanisms of action is another promising approach to lower the probability of selecting for resistant strains. nih.govmdpi.com
Table 1: Investigated Mechanisms of Bacterial Resistance to Bacteriocins
| Resistance Mechanism | Description | Implication for Divergicin M35 |
|---|---|---|
| Cell Surface Modification | Alterations in the bacterial cell wall or membrane composition, such as changes in teichoic acids or phospholipid profiles, can prevent bacteriocin binding to its target receptor. mdpi.commdpi.com | High priority for investigation, as the cell membrane is the primary target of class IIa bacteriocins. |
| Enzymatic Degradation | Production of proteases that can cleave and inactivate the bacteriocin peptide. nih.gov | The stability of divergicin M35 to various proteases has been studied, but the potential for novel bacterial proteases to emerge remains. nih.gov |
| Efflux Pumps | Active transport systems that pump the bacteriocin out of the cell or away from its target. mdpi.com | Less commonly cited for peptide antimicrobials but warrants investigation in persistently resistant strains. |
| Immunity Mimicry | Acquisition of immunity genes from the producing bacterium via horizontal gene transfer, allowing the target cell to neutralize the bacteriocin. mdpi.com | Possible in mixed microbial communities where the producer (C. divergens) and target bacteria coexist. |
Genetic Engineering Approaches for Enhanced Bacteriocin Properties
Genetic engineering offers a powerful toolkit to modify and improve the properties of bacteriocins like divergicin M35, tailoring them for specific applications. oup.com While much of the foundational work has been done with bacteriocins like nisin, the principles are broadly applicable. mdpi.com
Emerging trends in this area involve:
Enhanced Antimicrobial Spectrum: Site-directed mutagenesis can be used to alter specific amino acids in the peptide sequence, potentially broadening its activity against a wider range of spoilage or pathogenic bacteria, including Gram-negative pathogens. mdpi.com
Improved Stability and Solubility: Modifications can be made to increase the bacteriocin's resistance to pH, temperature extremes, or proteolytic degradation, enhancing its performance in different food matrices. nih.gov
Increased Production Yield: Genetic manipulation of the producer strain, Carnobacterium divergens M35, can optimize the expression and secretion of divergicin M35, leading to higher yields and more cost-effective production. nih.gov
Fusion Peptides: Creating hybrid peptides by fusing the active domain of divergicin M35 with other functional domains could create novel molecules with dual activities or improved targeting capabilities.
These bioengineering approaches could overcome some of the natural limitations of bacteriocins and expand their utility in both food and clinical settings. oup.com
Refinement of Application Strategies in Food Biopreservation
Divergicin M35 has shown significant potential as a biopreservative, particularly against Listeria monocytogenes in seafood products. nih.govethz.ch Future research will focus on optimizing its delivery and efficacy within complex food systems.
Key areas of development include:
Antimicrobial Packaging: Incorporating divergicin M35 into biodegradable films, such as those made from chitosan (B1678972), is a promising strategy for active packaging. nih.govnih.govresearchgate.net This allows for a slow, sustained release of the bacteriocin onto the food surface, where contamination is most likely to occur. researchgate.netresearchgate.net
Hurdle Technology: Combining divergicin M35 with other preservation methods (e.g., modified atmosphere packaging, low temperatures, natural antimicrobial compounds like essential oils) can create a synergistic effect, providing more robust and reliable control of microbial growth. nih.govresearchgate.net
Encapsulation Technologies: Using techniques like nanoencapsulation can protect divergicin M35 from inactivation by food components and ensure its delivery to the target site. researchgate.net
Use of Producer Strains: Applying the bacteriocin-producing strain, C. divergens M35, directly to food as a protective culture is an alternative to using the purified peptide. This can be more cost-effective and provide continuous bacteriocin production in the food product. nih.govfda.gov
Refining these strategies will be essential for the successful commercial application of divergicin M35 and for meeting consumer demand for natural, minimally processed foods. researchgate.net
Economic Viability and Sustainability in Biotechnological Production
For any bacteriocin to be commercially successful, its production must be economically viable and scalable. nih.gov A major hurdle for many bacteriocins is the high cost associated with the complex, food-grade fermentation media required for their production. nih.govresearchgate.net
Future research will focus on:
Low-Cost Substrates: Utilizing agro-industrial byproducts, such as molasses or marine processing wastes like snow crab hepatopancreas, as nutrient sources for fermentation can significantly reduce media costs. researchgate.net
Downstream Processing: Developing more efficient and cost-effective purification methods is crucial. Current laboratory-scale purification protocols are often too expensive for industrial application. nih.gov
Chemical Synthesis: As an alternative to fermentation, chemical peptide synthesis is being explored for the large-scale production of some bacteriocins, which could improve purity and yield. nih.gov
Addressing these economic and sustainability challenges is paramount for translating the scientific potential of divergicin M35 into a widely used commercial product. nih.gov
Comparative Genomics and Proteomics of Carnobacterium spp.
Understanding the genetic makeup of Carnobacterium species is fundamental to harnessing their full biotechnological potential. Comparative genomics and proteomics can reveal insights into their adaptation to various environments, including food products, and the regulation of bacteriocin production. frontiersin.orgnih.gov
Future research directions include:
Ecological Adaptation: Genomic analyses help explain how species like C. divergens and C. maltaromaticum thrive in food environments like vacuum-packaged meats. frontiersin.orgasm.org Studies have shown that animal-adapted strains possess a larger and more diverse set of genes related to cell-surface proteins, which are involved in acquiring nutrients and adapting to the host environment. frontiersin.orgnih.govresearchgate.net
Bacteriocin Gene Clusters: Genome sequencing of various Carnobacterium strains can identify novel bacteriocin biosynthesis gene clusters, potentially leading to the discovery of new antimicrobial peptides. asm.org
Proteomic Analysis: Studying the proteome (the complete set of proteins expressed by an organism) under different conditions can reveal how environmental factors influence the production of divergicin M35 and other proteins related to the organism's antimicrobial activity and survival in food.
Pathogenicity and Safety: As some Carnobacterium strains have been associated with disease in fish, comparative genomics is crucial to differentiate beneficial, food-grade strains from potentially pathogenic ones, ensuring the safety of their application in foods. nih.gov
Table 2: General Genomic Features of Selected Carnobacterium Species
| Species | Genome Size (Mbp) | No. of Predicted CDS* | GC Content (%) | Key Genomic Features |
|---|---|---|---|---|
| C. maltaromaticum | 3.33 – 3.87 | 3,368 – 3,812 | 34.4 – 34.5 | Larger secretome, diversified cell-surface proteome, genes for gut adaptation. frontiersin.orgnih.gov |
| C. divergens | ~2.74 | ~2,633 | ~35.3 | Diversified cell-surface proteome, adapted to animal-linked habitats. frontiersin.orgnih.gov |
| C. inhibens | ~2.35 | ~2,268 | ~35.2 | Poorly diversified cell-surface proteome, lacks genes for gut adaptation. frontiersin.orgnih.gov |
*CDS: Coding DNA Sequences
These genomic and proteomic investigations provide a foundational understanding necessary for the rational design of new applications and the genetic improvement of C. divergens M35.
Q & A
Basic: What experimental methods are used to identify and characterize the structural properties of divergicin M35?
Answer: Divergicin M35 is purified via ammonium sulfate precipitation, cation-exchange chromatography, and reverse-phase HPLC, followed by mass spectrometry for molecular weight determination (e.g., ~4.5 kDa) and Edman degradation or tandem MS for amino acid sequencing . Structural characterization includes circular dichroism to assess secondary structure (e.g., α-helical content) and NMR for tertiary folding in lipid environments . Key purity validation involves SDS-PAGE and antimicrobial activity assays against Listeria monocytogenes .
Basic: How does divergicin M35 exert its antimicrobial activity at the molecular level?
Answer: Divergicin M35, a class IIa bacteriocin, targets the cytoplasmic membrane of Gram-positive pathogens. It binds to mannose phosphotransferase system (man-PTS) receptors, inducing pore formation and ion leakage, leading to cell lysis. This mechanism is validated via liposome leakage assays using carboxyfluorescein and ethidium bromide uptake studies in L. monocytogenes . Comparative studies with other class IIa bacteriocins (e.g., pediocin PA-1) highlight divergicin’s enhanced stability in low-pH environments .
Advanced: How can researchers optimize divergicin M35 application strategies in food matrices to balance efficacy and organoleptic impact?
Answer: Optimization involves:
- Dose-response assays : Determine minimum inhibitory concentrations (MICs) in model systems (e.g., cold-smoked salmon) using challenge tests with L. monocytogenes .
- Delivery systems : Compare immersion, spray, or encapsulation (e.g., alginate beads) to assess bacteriocin retention and controlled release .
- Sensory analysis : Conduct triangle tests to evaluate off-flavors or texture changes in treated foods .
For example, Tahiri et al. (2009) found immersion in 512 AU/mL divergicin M35 reduced Listeria by 3.5 log CFU/g in salmon without altering sensory profiles .
Advanced: What experimental designs resolve contradictions in divergicin M35’s efficacy across different bacterial strains or environmental conditions?
Answer: Contradictions arise from strain-specific man-PTS receptor variability or environmental factors (e.g., NaCl concentration). To address this:
- Comparative genomics : Sequence L. monocytogenes strains with divergent susceptibilities to identify receptor polymorphisms .
- Controlled condition assays : Replicate food matrices (e.g., pH 5.5 vs. 7.0, 4°C vs. 25°C) to quantify bacteriocin stability using HPLC retention time analysis .
- Synergy studies : Test combinations with nisin or organic acids to overcome resistance via multi-target inhibition .
Advanced: How to validate divergicin M35’s safety and specificity for non-target microbiota in complex ecosystems?
Answer: Use metagenomic profiling (16S rRNA sequencing) of treated vs. untreated samples (e.g., fermented foods or gut models) to assess impacts on beneficial bacteria like Lactobacillus spp. . Toxicity assays include hemolytic activity tests on erythrocytes and cytotoxicity in Caco-2 cell lines . Specificity is further confirmed via agar spot assays against non-pathogenic Gram-positive and Gram-negative strains .
Basic: What criteria define rigorous reproducibility in divergicin M35 production and activity assays?
Answer: Reproducibility requires:
- Standardized culture conditions : Carnobacterium divergens M35 grown in MRS broth at 30°C for 18–24 hours .
- Activity quantification : Serial dilutions in microtiter plates with L. monocytogenes as the indicator strain, measuring optical density (OD600) inhibition .
- Data normalization : Express activity in arbitrary units (AU)/mL, where 1 AU = reciprocal of the highest dilution showing 50% growth inhibition .
Advanced: What computational tools model divergicin M35’s interaction with bacterial membranes?
Answer: Molecular dynamics (MD) simulations using GROMACS or CHARMM analyze bacteriocin-lipid bilayer interactions, focusing on:
- Membrane insertion depth : Calculated via hydrophobic moment and charge distribution .
- Pore stability : Simulated under varying pH and ionic strengths .
Experimental validation involves fluorescence anisotropy to measure membrane fluidity changes .
Advanced: How to address discrepancies in MIC values reported across studies for divergicin M35?
Answer: Discrepancies stem from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
